Lipophilicity Gain: XLogP3 Comparison of 5-Chloro vs. Des-Chloro Analog
The target compound (CAS 2369-79-1) exhibits an XLogP3 value of 1.7, compared to 0.7 for its direct des-chloro analog 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1076-21-7) and 0 for the unsubstituted core scaffold pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4). This +1.0 logP increment is attributable solely to the 5-chloro substituent, placing the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and passive membrane permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1076-21-7): XLogP3 = 0.7; Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. des-chloro analog; +1.7 vs. core scaffold |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A ΔlogP of +1.0 can correspond to a ~10-fold increase in membrane permeability (based on the empirical logP–permeability correlation), directly impacting compound distribution in cell-based assays and in vivo models.
- [1] PubChem. 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, CID 71741763. Computed Properties: XLogP3-AA 1.7, Molecular Weight 196.64 g/mol. View Source
- [2] PubChem. 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine, CID 24844383. Computed Properties: XLogP3-AA 0.7, Molecular Weight 162.19 g/mol; Pyrazolo[1,5-a]pyrimidin-7-amine, CID 15379137. Computed Properties: XLogP3-AA 0. View Source
